molecular formula C4H5N3O2 B167333 4-Amino-1-hydroxypyrimidin-2-one CAS No. 1806-62-8

4-Amino-1-hydroxypyrimidin-2-one

Cat. No. B167333
CAS RN: 1806-62-8
M. Wt: 127.1 g/mol
InChI Key: DQDFTGKLWKBNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-hydroxypyrimidin-2-one, also known as AHP or Allopurinol, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines.

Mechanism Of Action

4-Amino-1-hydroxypyrimidin-2-one acts as a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. It inhibits the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid. 4-Amino-1-hydroxypyrimidin-2-one also acts as a potent antioxidant and free radical scavenger, reducing oxidative stress and inflammation.

Biochemical And Physiological Effects

4-Amino-1-hydroxypyrimidin-2-one has been shown to have various biochemical and physiological effects. It reduces the production of uric acid, thereby reducing the risk of gout and hyperuricemia. 4-Amino-1-hydroxypyrimidin-2-one also reduces oxidative stress and inflammation, thereby reducing the risk of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. 4-Amino-1-hydroxypyrimidin-2-one has also been shown to have a beneficial effect on the immune system, reducing the risk of infections.

Advantages And Limitations For Lab Experiments

4-Amino-1-hydroxypyrimidin-2-one has several advantages for lab experiments. It is a potent inhibitor of xanthine oxidase, making it a useful tool to study the metabolism of purines and the role of xanthine oxidase in various diseases. 4-Amino-1-hydroxypyrimidin-2-one is also a potent antioxidant and free radical scavenger, making it useful in studies involving oxidative stress and inflammation. However, 4-Amino-1-hydroxypyrimidin-2-one has some limitations, including its potential toxicity and side effects.

Future Directions

For the study of 4-Amino-1-hydroxypyrimidin-2-one include the development of novel derivatives, the study of its role in various diseases, and the development of new synthesis methods.

Synthesis Methods

4-Amino-1-hydroxypyrimidin-2-one can be synthesized by the reaction of 2-cyano-4,6-dichloropyrimidine with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with ammonia to obtain 4-Amino-1-hydroxypyrimidin-2-one. This method provides an efficient and cost-effective way to produce 4-Amino-1-hydroxypyrimidin-2-one in large quantities.

Scientific Research Applications

4-Amino-1-hydroxypyrimidin-2-one has been extensively studied for its various applications in scientific research. It has been used as a tool to study the metabolism of purines and the role of xanthine oxidase in various diseases such as gout, hyperuricemia, and cancer. 4-Amino-1-hydroxypyrimidin-2-one has also been used as a potent antioxidant and free radical scavenger in various in vitro and in vivo studies.

properties

CAS RN

1806-62-8

Product Name

4-Amino-1-hydroxypyrimidin-2-one

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

4-amino-1-hydroxypyrimidin-2-one

InChI

InChI=1S/C4H5N3O2/c5-3-1-2-7(9)4(8)6-3/h1-2,9H,(H2,5,6,8)

InChI Key

DQDFTGKLWKBNCB-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)O

Canonical SMILES

C1=CN(C(=O)N=C1N)O

Other CAS RN

1806-62-8

Origin of Product

United States

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